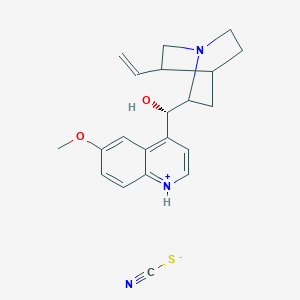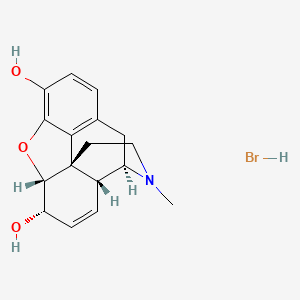
Morphine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphine hydrobromide: is a derivative of morphine, an opiate found naturally in the opium poppy (Papaver somniferum). Morphine is primarily used as an analgesic to relieve severe pain. This compound, like other morphine salts, is used in medical settings for its potent pain-relieving properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Morphine hydrobromide can be synthesized from morphine through a reaction with hydrobromic acid. The process involves dissolving morphine in an appropriate solvent and then adding hydrobromic acid to form the hydrobromide salt. The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of morphine from opium poppies, followed by its conversion to the hydrobromide salt. The process includes several purification steps to remove impurities and ensure the pharmaceutical grade of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Morphine hydrobromide undergoes various chemical reactions, including:
Oxidation: Morphine can be oxidized to form morphine-N-oxide.
Reduction: Reduction of morphine can yield dihydromorphine.
Substitution: Morphine can undergo substitution reactions, such as N-demethylation to form normorphine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Demethylation using reagents like cyanogen bromide or other alkylating agents.
Major Products:
Oxidation: Morphine-N-oxide.
Reduction: Dihydromorphine.
Substitution: Normorphine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Morphine hydrobromide is used in chemical research to study the structure-activity relationships of opiates and to develop new analgesic compounds .
Biology: In biological research, this compound is used to study the effects of opioids on cellular processes and receptor binding .
Medicine: Medically, this compound is used for pain management in conditions such as cancer, post-operative pain, and severe chronic pain .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various pain-relief medications .
Wirkmechanismus
Morphine hydrobromide exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary targets are the mu-opioid receptors, which mediate analgesia, euphoria, and respiratory depression. Upon binding, this compound inhibits the release of neurotransmitters like substance P and glutamate, reducing the perception of pain .
Vergleich Mit ähnlichen Verbindungen
- Morphine sulfate
- Morphine hydrochloride
- Hydromorphone
- Oxycodone
- Tramadol
Comparison: Morphine hydrobromide is similar to other morphine salts like morphine sulfate and morphine hydrochloride in terms of its analgesic properties. it differs in its solubility and pharmacokinetic profile. Compared to hydromorphone and oxycodone, this compound has a different potency and side effect profile. Tramadol, while also an opioid, has a different mechanism of action and is less potent than this compound .
This compound stands out due to its specific solubility characteristics and its use in particular medical formulations where these properties are advantageous.
Eigenschaften
CAS-Nummer |
630-81-9 |
|---|---|
Molekularformel |
C17H20BrNO3 |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrobromide |
InChI |
InChI=1S/C17H19NO3.BrH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H/t10-,11+,13-,16-,17-;/m0./s1 |
InChI-Schlüssel |
OUOYRIJSFITIHQ-VYKNHSEDSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Br |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


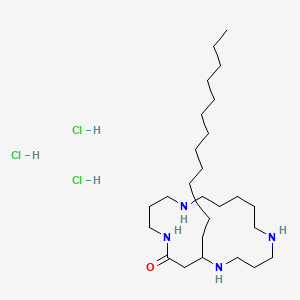
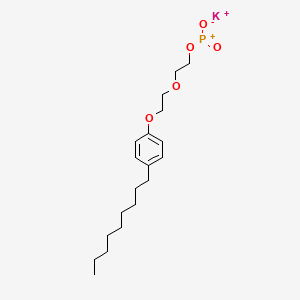

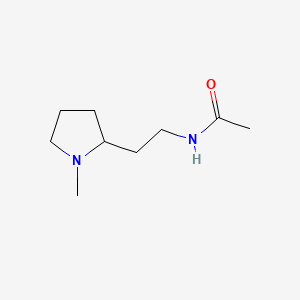
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
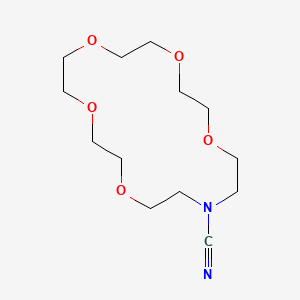

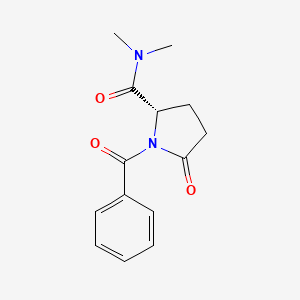
![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
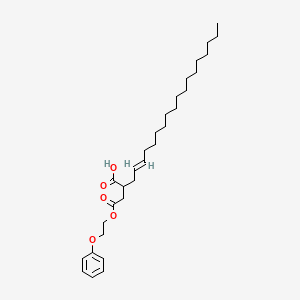
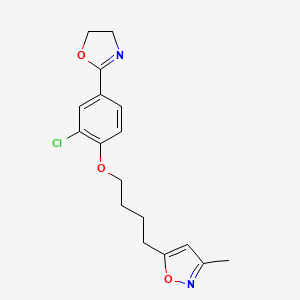
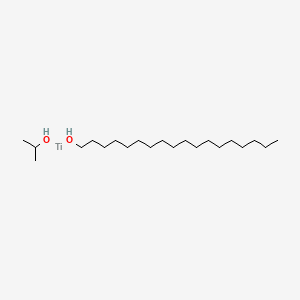
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
